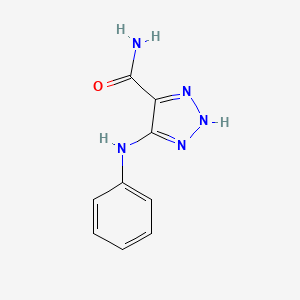

5-(PHENYLAMINO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

CAS No.: 103754-03-6

Cat. No.: VC8434842

Molecular Formula: C9H9N5O

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103754-03-6 |

|---|---|

| Molecular Formula | C9H9N5O |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 5-anilino-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C9H9N5O/c10-8(15)7-9(13-14-12-7)11-6-4-2-1-3-5-6/h1-5H,(H2,10,15)(H2,11,12,13,14) |

| Standard InChI Key | XJRYKKQIVAFMND-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NNN=C2C(=O)N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NNN=C2C(=O)N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular architecture of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (C9H8N6O) features a planar triazole ring system with the following substituents:

-

Position 4: A carboxamide group (-CONH2), which enhances hydrogen-bonding capacity.

-

Position 5: A phenylamino group (-NHC6H5), contributing to hydrophobic interactions and π-orbital delocalization.

The compound's planar structure facilitates interactions with biological targets, particularly enzymes containing hydrophobic binding pockets . Key spectroscopic identifiers include:

-

IR: N-H stretching vibrations at 3300–3100 cm⁻¹ (amide and phenylamino groups) and C=O stretching at 1680–1640 cm⁻¹ .

-

¹H-NMR: A singlet for the triazole proton at δ 8.2–8.5 ppm and multiplets for aromatic protons at δ 7.2–7.8 ppm .

Table 1: Molecular Properties of 5-(Phenylamino)-1H-1,2,3-Triazole-4-Carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8N6O | |

| Molecular Weight | 232.21 g/mol | |

| IUPAC Name | 5-anilino-1H-1,2,3-triazole-4-carboxamide | |

| SMILES | C1=CC=C(C=C1)NC2=C(NN=N2)C(=O)N | |

| Solubility | Moderate in DMSO, low in water |

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

The synthesis typically involves three stages:

-

Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles under acidic conditions yields the 1,2,3-triazole core.

-

Phenylamino Incorporation: Nucleophilic aromatic substitution introduces the phenylamino group using aniline derivatives.

-

Carboxamide Functionalization: Amidation reactions with acetic anhydride or acyl chlorides complete the structure .

Key reaction parameters include:

-

Temperature control (60–80°C) to prevent side reactions.

-

Solvent selection (e.g., DMF or THF) to enhance intermediate solubility.

Click Chemistry Approaches

Recent methodologies employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient triazole formation . For example:

-

Azide Precursor: Synthesized from 4-cyano-triazole intermediates.

-

Alkyne Component: Phenylacetylene derivatives.

-

Reaction Conditions: CuSO4/sodium ascorbate in t-BuOH/H2O (1:1) at room temperature .

This method achieves yields >85% with reduced byproduct formation compared to traditional routes .

Biological Activity and Mechanistic Insights

Antifungal Activity

The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). Mechanistic studies suggest:

-

Inhibition of ergosterol biosynthesis via binding to lanosterol 14α-demethylase.

-

Disruption of fungal cell membrane integrity through hydrophobic interactions.

α-Glucosidase Inhibition

Derivatives of 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide demonstrate potent α-glucosidase inhibition (IC50 = 12.3 µM), surpassing acarbose (IC50 = 350 µM) . Key interactions include:

Table 2: Comparative α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) | Improvement vs. Acarbose |

|---|---|---|

| 5k | 12.3 | 28-fold |

| Acarbose | 350 | - |

| 5n | 18.7 | 19-fold |

Antioxidant Properties

Electron-donating groups (e.g., -OCH3) at the phenyl ring enhance radical scavenging activity (EC50 = 45 µM in DPPH assay) . The mechanism involves:

-

Single-electron transfer to stabilize free radicals.

-

Chelation of transition metal ions involved in oxidative pathways .

Applications in Medicinal Chemistry and Agriculture

Therapeutic Candidates

-

Antidiabetic Agents: Derivatives with nitro substituents (e.g., 5l, 5m) show promise for type 2 diabetes management .

-

Antifungal Formulations: Liposomal encapsulation improves bioavailability and reduces toxicity.

Agricultural Uses

-

Herbicidal Activity: Disruption of plant acetolactate synthase (ALS) at concentrations ≥50 ppm.

-

Growth Regulation: Modulation of auxin signaling pathways in Arabidopsis thaliana.

Future Research Directions

-

Synthetic Optimization:

-

Pharmacological Development:

-

Conduct in vivo toxicity studies to establish therapeutic indices.

-

Investigate synergistic effects with existing antifungals (e.g., fluconazole).

-

-

Computational Design:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume